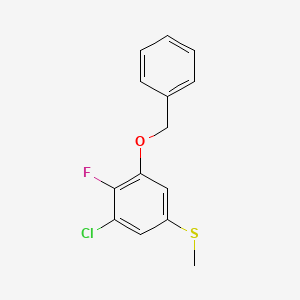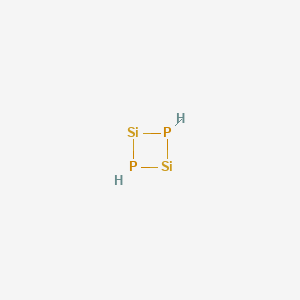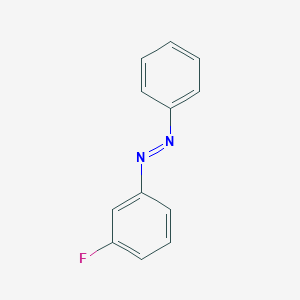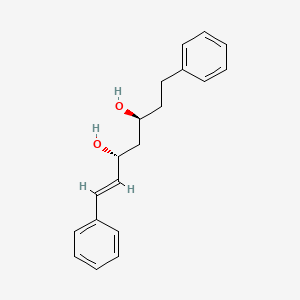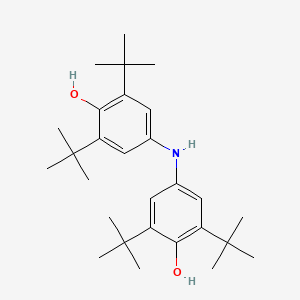
4,4'-Azanediylbis(2,6-di-tert-butylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Azanediylbis(2,6-di-tert-butylphenol) is a sterically hindered bisphenol antioxidant. This compound is known for its high performance in stabilizing polymers, particularly in preventing oxidative degradation. It is widely used in various industrial applications due to its effectiveness in enhancing the longevity and durability of materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Azanediylbis(2,6-di-tert-butylphenol) typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphenol compound. The process involves:
Reactants: 2,6-di-tert-butylphenol, formaldehyde, ammonia
Conditions: The reaction is usually conducted in the presence of a catalyst, such as an acid or base, at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of 4,4’-Azanediylbis(2,6-di-tert-butylphenol) is scaled up using continuous flow reactors to maintain consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Azanediylbis(2,6-di-tert-butylphenol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced back to its phenolic form from its oxidized state.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like Lewis acids.
Major Products
The major products formed from these reactions include various quinone derivatives and substituted phenolic compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
4,4’-Azanediylbis(2,6-di-tert-butylphenol) has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in the stabilization of polymers and other materials.
Biology: Investigated for its potential neuroprotective effects due to its antioxidant properties.
Medicine: Explored for its role in preventing oxidative stress-related diseases.
Industry: Widely used in the production of rubber, plastics, and fuels to enhance their stability and longevity
Mécanisme D'action
The primary mechanism by which 4,4’-Azanediylbis(2,6-di-tert-butylphenol) exerts its effects is through its antioxidant activity. It scavenges free radicals and prevents oxidative degradation of materials. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized by the phenolic groups in the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butylphenol: Another phenolic antioxidant with similar properties but less steric hindrance.
4,4’-Methylenebis(2,6-di-tert-butylphenol): A related compound with a methylene bridge instead of an azanediyl bridge.
2,4-Di-tert-butylphenol: Similar antioxidant properties but different substitution pattern on the phenol ring
Uniqueness
4,4’-Azanediylbis(2,6-di-tert-butylphenol) is unique due to its azanediyl bridge, which provides enhanced steric hindrance and stability compared to other similar compounds. This makes it particularly effective in high-temperature and high-stress environments, where other antioxidants might degrade more rapidly .
Propriétés
Numéro CAS |
2567-22-8 |
|---|---|
Formule moléculaire |
C28H43NO2 |
Poids moléculaire |
425.6 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-(3,5-ditert-butyl-4-hydroxyanilino)phenol |
InChI |
InChI=1S/C28H43NO2/c1-25(2,3)19-13-17(14-20(23(19)30)26(4,5)6)29-18-15-21(27(7,8)9)24(31)22(16-18)28(10,11)12/h13-16,29-31H,1-12H3 |
Clé InChI |
GUXOLWLEZYVZCF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)NC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


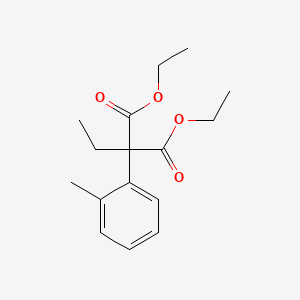
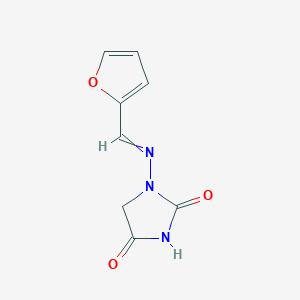
![3-[1-(4-Chloro-benzyl)-4-methyl-6-(5-phenyl-pyridin-2-ylmethoxy)-4,5-dihydro-1H-3-thia-1-aza-acenaphthylen-2-yl]-2,2-dimethyl-propionic acid](/img/structure/B14755053.png)
![N-[2-(Hydroxyamino)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14755068.png)
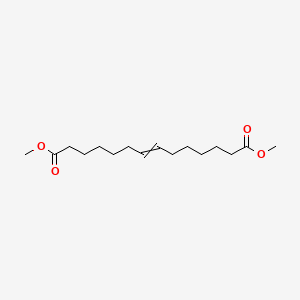
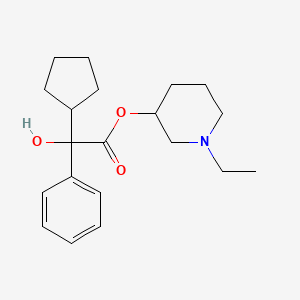
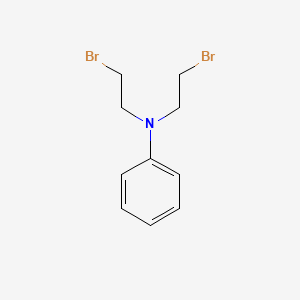
![Pentacyclo[13.7.1.14,8.019,23.012,24]tetracosa-1(22),2,4,6,8(24),9,11,13,15,17,19(23),20-dodecaene](/img/structure/B14755094.png)

